molecular formula C11H17NNaO6S B12058330 N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)

Cat. No.: B12058330
M. Wt: 314.31 g/mol
InChI Key: UVKSMKOQDVSNBN-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a water-soluble aniline derivative. It is commonly used as a chromogenic substrate in biochemical assays, particularly in diagnostic testing and biochemical experiments. This compound is known for its high molar absorption intensity, making it highly sensitive in colorimetric determinations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone under basic conditions to introduce the sulfopropyl group. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder with high water solubility and stability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoneimine derivatives.

    Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoneimine derivatives are the major products formed during oxidation.

    Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Scientific Research Applications

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.

    Biology: Employed in enzyme assays to measure the activity of oxidase enzymes.

    Medicine: Utilized in diagnostic kits for the determination of glucose, cholesterol, and other metabolites.

    Industry: Applied in the production of diagnostic reagents and biochemical testing kits.

Mechanism of Action

The compound exerts its effects through its ability to undergo colorimetric reactions. In the presence of specific enzymes and substrates, it forms colored products that can be quantitatively measured. The molecular targets include oxidase enzymes, which catalyze the oxidation of the compound to produce a colored quinoneimine derivative.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt

Uniqueness

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high molar absorption intensity and wide pH range adaptability. Unlike some similar compounds, it maintains stability and high sensitivity in various biochemical assays, making it a preferred choice for diagnostic applications.

Properties

Molecular Formula

C11H17NNaO6S

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);

InChI Key

UVKSMKOQDVSNBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na]

Origin of Product

United States

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